molecular formula C20H16Cl2N2O3S B14375252 N-Benzyl-4-[(2,5-dichlorobenzene-1-sulfonyl)amino]benzamide CAS No. 88522-34-3

N-Benzyl-4-[(2,5-dichlorobenzene-1-sulfonyl)amino]benzamide

Cat. No.: B14375252
CAS No.: 88522-34-3
M. Wt: 435.3 g/mol
InChI Key: ZFXGMRVDMWMJQL-UHFFFAOYSA-N
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Description

N-Benzyl-4-[(2,5-dichlorobenzene-1-sulfonyl)amino]benzamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzyl group, a dichlorobenzene sulfonyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-4-[(2,5-dichlorobenzene-1-sulfonyl)amino]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 4-aminobenzamide in the presence of a base such as triethylamine. This reaction forms the sulfonamide intermediate, which is then reacted with benzyl chloride to yield the final product. The reaction conditions often include solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-4-[(2,5-dichlorobenzene-1-sulfonyl)amino]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl or sulfonyl derivatives.

Scientific Research Applications

N-Benzyl-4-[(2,5-dichlorobenzene-1-sulfonyl)amino]benzamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzyl-4-[(2,5-dichlorobenzene-1-sulfonyl)amino]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s sulfonyl and benzamide groups play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    N-Benzylbenzamide: Similar structure but lacks the dichlorobenzene sulfonyl group.

    N-Benzyl-4-aminobenzamide: Similar structure but lacks the sulfonyl group.

    N-Benzyl-4-chlorobenzamide: Similar structure but has a single chlorine atom instead of two.

Uniqueness

N-Benzyl-4-[(2,5-dichlorobenzene-1-sulfonyl)amino]benzamide is unique due to the presence of both the dichlorobenzene sulfonyl and benzamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

88522-34-3

Molecular Formula

C20H16Cl2N2O3S

Molecular Weight

435.3 g/mol

IUPAC Name

N-benzyl-4-[(2,5-dichlorophenyl)sulfonylamino]benzamide

InChI

InChI=1S/C20H16Cl2N2O3S/c21-16-8-11-18(22)19(12-16)28(26,27)24-17-9-6-15(7-10-17)20(25)23-13-14-4-2-1-3-5-14/h1-12,24H,13H2,(H,23,25)

InChI Key

ZFXGMRVDMWMJQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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